6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE
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Overview
Description
6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
The synthesis of 6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE involves multiple steps. One common method starts with the preparation of 6-bromo-2H-chromen-2-one, which is then reacted with 3-nitrophenyl-1,3-thiazolidine-2-thione under specific conditions to form the desired product . The reaction typically requires a solvent such as acetone and a catalyst like anhydrous potassium carbonate, and it is carried out at elevated temperatures .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common reagents used in these reactions include sodium azide for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiproliferative properties against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand the interactions between coumarin derivatives and biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary, but they often involve interactions with DNA or proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE is unique due to its combination of a bromine atom and a thiazolidine ring. Similar compounds include:
3-acetyl-6-bromo-2H-chromen-2-one: Another brominated coumarin derivative with different biological activities.
6-bromo-3-(bromoacetyl)-2H-chromen-2-one: A compound with similar structural features but different reactivity and applications.
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13BrN2O5S |
---|---|
Molecular Weight |
461.3g/mol |
IUPAC Name |
6-bromo-3-[2-(3-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H13BrN2O5S/c20-13-4-5-16-12(8-13)10-15(19(24)27-16)17(23)21-6-7-28-18(21)11-2-1-3-14(9-11)22(25)26/h1-5,8-10,18H,6-7H2 |
InChI Key |
ZRVZENMNDNJDNQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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